6-methoxy-1-(4-methylphenyl)-4-oxo-N-(2-phenylethyl)-1,4-dihydropyridazine-3-carboxamide
説明
6-Methoxy-1-(4-methylphenyl)-4-oxo-N-(2-phenylethyl)-1,4-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a central dihydropyridazine core substituted with a methoxy group at position 6, a 4-methylphenyl group at position 1, and a carboxamide moiety at position 3 linked to a 2-phenylethyl chain. Its design aligns with modifications observed in bioactive molecules targeting kinase inhibition or metabolic pathways .
特性
IUPAC Name |
6-methoxy-1-(4-methylphenyl)-4-oxo-N-(2-phenylethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-8-10-17(11-9-15)24-19(27-2)14-18(25)20(23-24)21(26)22-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXQCWCJRAONKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-methoxy-1-(4-methylphenyl)-4-oxo-N-(2-phenylethyl)-1,4-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 336.42 g/mol
- IUPAC Name : 6-methoxy-1-(4-methylphenyl)-4-oxo-N-(2-phenylethyl)-1,4-dihydropyridazine-3-carboxamide
Table 1: Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Not specified |
| Log P | Not available |
Antioxidant Activity
Research indicates that compounds similar to 6-methoxy-1-(4-methylphenyl)-4-oxo-N-(2-phenylethyl)-1,4-dihydropyridazine-3-carboxamide exhibit significant antioxidant properties. A study utilizing the DPPH radical scavenging assay demonstrated that related compounds showed promising antioxidant activity compared to standard ascorbic acid. The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
Enzyme Inhibition
In silico studies have indicated that this compound may inhibit specific enzymes relevant to cancer treatment. Molecular docking studies suggest that it interacts favorably with aromatase, an enzyme involved in estrogen biosynthesis. This interaction could position it as a candidate for breast cancer therapy, particularly in hormone-sensitive cases . The compound's structural features may enhance its binding affinity compared to existing inhibitors like exemestane.
Antimicrobial and Antitumor Activity
The dihydropyridazine derivatives have been evaluated for their antimicrobial and antitumor activities. Compounds within this class have shown efficacy against various bacterial strains and cancer cell lines. For instance, one study reported that a related dihydropyridazine exhibited significant cytotoxic effects against breast cancer cell lines with an IC50 value of 0.65 µM .
Case Studies
- Case Study on Antioxidant Activity : A synthesized derivative of the compound was tested for its antioxidant capacity using DPPH and phosphomolybdenum methods. Results indicated that the compound exhibited a high degree of radical scavenging activity, outperforming several standard antioxidants .
- Case Study on Antitumor Activity : A related study assessed the antitumor effects of a similar dihydropyridazine derivative on human cancer cell lines. The compound demonstrated significant growth inhibition, suggesting potential as an anticancer agent .
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Observations :
Substituent Impact on Solubility: The target compound’s 2-phenylethyl chain increases lipophilicity compared to D223-0071’s sulfamoylphenyl group, which likely enhances aqueous solubility. This trade-off may influence bioavailability and tissue penetration .
Pharmacophore Variations: The methoxy group at position 6 in the target compound distinguishes it from D223-0071 and D223-0528. Methoxy substituents are known to modulate metabolic stability by resisting oxidative degradation .
Structural Analogues in Screening Libraries :
- Both D223-0071 and D223-0529 are included in high-throughput screening libraries (e.g., Targeted Diversity Library), indicating their relevance in drug discovery for diverse targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
